molecular formula C8H16O3S B030897 trans-4-Methylcyclohexanol methanesulfonate CAS No. 18508-92-4

trans-4-Methylcyclohexanol methanesulfonate

Cat. No.: B030897
CAS No.: 18508-92-4
M. Wt: 192.28 g/mol
InChI Key: PIYQHONGOGJIQQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methylcyclohexanol methanesulfonate typically involves the reaction of trans-4-Methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: trans-4-Methylcyclohexanol methanesulfonate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its use as a chiral reagent in proteomics research sets it apart from other similar compounds .

Biological Activity

trans-4-Methylcyclohexanol methanesulfonate is a compound with notable biological activity and applications in various scientific fields. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Chemical Formula : C₇H₁₄O₃S
  • Molecular Weight : 178.25 g/mol
  • CAS Number : 18508-92-4

This compound is synthesized through the reaction of trans-4-Methylcyclohexanol with methanesulfonyl chloride, typically in the presence of a base like pyridine. This compound serves as a chiral reagent in organic synthesis, facilitating the production of enantiomerically pure compounds, which is crucial in pharmaceutical applications.

The biological activity of this compound primarily involves its ability to alkylate nucleophilic sites in target molecules. The methanesulfonate group can undergo fission, releasing reactive intermediates that form covalent bonds with nucleophiles. This mechanism is significant in proteomics research, where it aids in studying protein structures and functions.

Biological Applications

  • Proteomics Research :
    • Used to modify proteins for structural analysis.
    • Facilitates the identification of protein interactions and functions.
  • Insect Behavior Studies :
    • Acts as an oviposition attractant for certain mosquito species, including Aedes triseriatus.
    • Laboratory tests demonstrated its effectiveness at various concentrations, indicating potential applications in pest management strategies .
  • Toxicological Studies :
    • Exhibits acute toxicity upon dermal and inhalation exposure, classified as an irritant to skin and eyes.
    • Safety data indicate potential hazards requiring careful handling during experiments.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Oviposition AttractantEffective at concentrations of 1, 10, and 50 ppm for Toxorhynchites mosquitoes.
Protein ModificationUtilized for studying protein structures; enhances understanding of protein interactions.
Toxicity AssessmentClassified as harmful via oral ingestion and dermal contact; requires safety precautions.

Case Study: Insect Attraction

In a study published in the Journal of Medical Entomology, trans-4-Methylcyclohexanol was tested for its efficacy as an oviposition attractant for mosquitoes. The results indicated that at specific concentrations, it significantly increased oviposition rates compared to control groups . This finding suggests its potential utility in developing environmentally friendly pest control methods.

Case Study: Protein Structure Analysis

Research involving this compound has shown its effectiveness in modifying proteins for mass spectrometry analysis. By enhancing the stability and detectability of proteins, this compound aids researchers in elucidating complex biological processes.

Properties

IUPAC Name

(4-methylcyclohexyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYQHONGOGJIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232958
Record name Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18508-93-5
Record name Cyclohexanol, 4-methyl-, 1-methanesulfonate, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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